molecular formula C19H26N4O5 B13323827 tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate

tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate

Cat. No.: B13323827
M. Wt: 390.4 g/mol
InChI Key: YTEQDRLHCXFXBF-HNNXBMFYSA-N
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Description

tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate is a complex organic compound that belongs to the class of carbamates. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The tert-butyl group provides steric hindrance, making it a stable protecting group under various reaction conditions.

Preparation Methods

The synthesis of tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. This reaction can be carried out in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an anhydrous solvent like dichloromethane or tetrahydrofuran to prevent hydrolysis of the Boc group .

Industrial production methods often involve the use of flow microreactor systems, which provide efficient and scalable synthesis of tert-butyl carbamates. These systems allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate involves the formation of a stable carbamate linkage. The Boc group provides steric hindrance, protecting the amine group from unwanted reactions. Under acidic conditions, the Boc group can be cleaved, releasing the free amine . This property is particularly useful in peptide synthesis, where selective deprotection is required.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (S)-(1-(((((benzyloxy)carbonyl)amino)methylene)amino)-2-oxopiperidin-3-yl)carbamate include:

The uniqueness of this compound lies in its specific structure, which provides both steric protection and the ability to undergo selective deprotection under mild conditions. This makes it highly valuable in complex organic synthesis and pharmaceutical applications.

Properties

Molecular Formula

C19H26N4O5

Molecular Weight

390.4 g/mol

IUPAC Name

benzyl N-[(E)-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]iminomethyl]carbamate

InChI

InChI=1S/C19H26N4O5/c1-19(2,3)28-18(26)22-15-10-7-11-23(16(15)24)21-13-20-17(25)27-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3,(H,22,26)(H,20,21,25)/t15-/m0/s1

InChI Key

YTEQDRLHCXFXBF-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)/N=C/NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1=O)N=CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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